molecular formula C10H11N5O B1355361 N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 69025-47-4

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1355361
CAS No.: 69025-47-4
M. Wt: 217.23 g/mol
InChI Key: HPACLZVFOIZIGQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is subjected to continuous stirring and temperature monitoring to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)acetamide
  • N-(3-methoxyphenyl)cinnamamide
  • N-(3-methoxyphenyl)thiourea

Uniqueness

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPACLZVFOIZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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